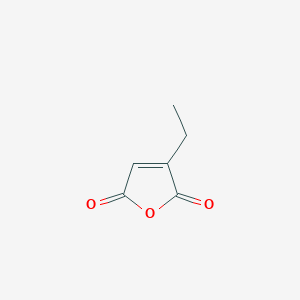

3-Ethylfuran-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Ethylfuran-2,5-dione is an organic compound belonging to the furan family. It is characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms, with an ethyl group attached to the third carbon and two carbonyl groups at the second and fifth positions. This compound is known for its diverse applications in various fields, including medical, environmental, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylfuran-2,5-dione can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds. This method is highly efficient and widely used for the preparation of furans . Another method involves the cycloisomerization of conjugated allenones using gold nanoparticles supported on titanium dioxide as a catalyst. This reaction is accelerated by acetic acid and can be performed under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the Paal-Knorr method due to its simplicity and high yield. The reaction conditions are optimized to ensure maximum efficiency and purity of the final product. Additionally, the use of advanced catalytic systems, such as gold nanoparticles, can further enhance the production process .

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The dual carbonyl groups at positions 2 and 5 make 3-ethylfuran-2,5-dione highly reactive toward nucleophiles. Key reactions include:

-

Amine Addition : Forms stable amide derivatives via ring-opening, analogous to maleic anhydride reactivity .

-

Alcoholysis : Reacts with alcohols to yield ester derivatives, though slower than maleic anhydride due to steric hindrance from the ethyl group.

-

Water Hydrolysis : Slowly hydrolyzes in aqueous conditions to produce dicarboxylic acid derivatives, influenced by pH and temperature.

Table 1: Reactivity Comparison with Analogous Compounds

| Compound | Reactivity with Water | Reactivity with Ethanol | Primary Product Stability |

|---|---|---|---|

| This compound | Moderate | Low | High |

| Maleic Anhydride | High | High | Moderate |

| 2,5-Dimethylfuran | Low | Very Low | Low |

Oxidation and Autoxidation Pathways

Under ambient conditions, this compound undergoes autoxidation via radical chain mechanisms:

-

Radical Initiation : Abstraction of a hydrogen atom from the ethyl group generates a carbon-centered radical (ΔH = +32.8 kcal/mol) .

-

Peroxide Formation : Reaction with atmospheric O₂ forms alkyl peroxides (e.g., ROO- ), detected at concentrations up to 135 ppm in aged samples .

-

Ring-Opening Products : Hydroxyl radical (%OH) addition at C2/C5 leads to intermediates like 3-hexene-2,5-dione (DAE), confirmed via GC–MS and ¹³C NMR .

Key Oxidation Products :

-

3-Hexene-2,5-dione (DAE): Dominant product in gum residues .

-

4-Oxohexanoic Acid : Observed in autoxidation studies with ethyl-substituted furans .

-

Oligomers : Higher molecular weight furanic polymers form via radical recombination .

Atmospheric Degradation with Chlorine Atoms

This compound reacts with chlorine radicals in the troposphere at rates influenced by substitution patterns:

-

Rate Coefficient : k=(2.1±0.3)×10−10cm3molecule−1s−1, faster than furan due to ethyl group activation .

-

Mechanism : Electrophilic addition of Cl- to the furan ring, followed by H abstraction or ring-opening .

-

Products : Chlorinated dicarbonyl compounds and aldehydes, identified via GC–ECD .

Comparative Reactivity Insights

Ethyl vs. Methyl Substituents :

-

The ethyl group in this compound reduces ring strain compared to 2,5-dimethylfuran, slowing hydrolysis but enhancing radical stability .

-

Autoxidation rates are 40% slower than 2,5-dimethylfuran due to reduced methyl H abstraction .

Electrophilic Susceptibility :

Aplicaciones Científicas De Investigación

Organic Synthesis

Reactivity and Synthetic Utility

3-Ethylfuran-2,5-dione is utilized in organic synthesis due to its ability to undergo various chemical reactions. The compound can participate in Michael addition reactions, cycloadditions, and condensation reactions. Its dual carbonyl functionality allows it to act as a versatile building block for synthesizing more complex molecules.

Case Study: Synthesis of Pyrroles

One notable application is in the synthesis of pyrrole derivatives. Researchers have demonstrated that this compound can be converted into pyrrole compounds through cyclization reactions. This process often involves the reaction with amines or other nucleophiles, leading to products with potential biological activities.

Medicinal Chemistry

Biological Activity

Studies have indicated that this compound exhibits interesting interactions with biological macromolecules such as proteins and nucleic acids. These interactions may lead to modifications in biological pathways, making the compound a candidate for therapeutic applications.

Potential Therapeutic Applications

Research has focused on the potential of this compound in developing new pharmaceuticals. Its ability to form stable complexes with biomolecules suggests that it could serve as a lead compound for drug development targeting specific diseases. For instance, preliminary studies indicate its efficacy against certain cancer cell lines due to its ability to induce apoptosis.

Materials Science

Polymer Chemistry

In materials science, this compound has been investigated for its potential use in polymer chemistry. Its reactivity allows it to participate in polymerization processes, leading to the formation of novel polymeric materials with desirable properties.

Case Study: Development of Biodegradable Polymers

Recent studies have explored the incorporation of this compound into biodegradable polymer systems. The resulting materials exhibit improved mechanical properties and degradation rates compared to traditional polymers. This application aligns with the growing demand for sustainable materials in various industries.

Mecanismo De Acción

The mechanism of action of 3-Ethylfuran-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can form adducts with nucleophiles, leading to the modification of biological macromolecules. This interaction can result in the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with DNA replication and protein synthesis .

Comparación Con Compuestos Similares

3-Ethylfuran-2,5-dione can be compared with other similar compounds, such as:

Furan-2,5-dione (maleic anhydride): Both compounds share a similar furan ring structure, but this compound has an additional ethyl group, which can influence its reactivity and applications.

2,5-Furandicarboxylic acid: This compound is another furan derivative with two carboxylic acid groups.

The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity, which make it a valuable compound for various applications in research and industry.

Actividad Biológica

3-Ethylfuran-2,5-dione, also known as 3-Ethyl-4-methyl-1H-pyrrole-2,5-dione, is a chemical compound with notable biological activities. Its unique structure, characterized by a furan ring with two carbonyl groups at positions 2 and 5, contributes to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C₆H₆O₃

- Molecular Weight : 126.11 g/mol

The structural features of this compound allow it to participate in various chemical reactions, including oxidation and substitution, which can influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆O₃ |

| Molecular Weight | 126.11 g/mol |

| Functional Groups | Furan ring, Carbonyl |

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In various studies, it has shown effectiveness against a range of pathogens. For instance:

- Study Findings : A study demonstrated that derivatives of furan compounds possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the furan ring enhances the compound's ability to disrupt microbial cell membranes .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest:

- Cytotoxicity : this compound has been evaluated for its cytotoxic effects on human tumor cell lines. It exhibited selective toxicity towards certain cancer cells while sparing normal cells, indicating a potential for targeted cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biomolecules : The compound interacts with proteins and nucleic acids, potentially altering biological pathways involved in cell proliferation and apoptosis.

- Enzyme Inhibition : It may inhibit specific enzymes crucial for cellular metabolism and proliferation in cancer cells.

- Oxidative Stress Induction : The compound can induce oxidative stress in microbial cells and cancer cells, leading to cell death.

Study on Antimicrobial Efficacy

A recent study explored the antimicrobial efficacy of various furan derivatives including this compound. The results indicated:

- Inhibition Zones : The compound produced significant inhibition zones against tested bacterial strains.

- Minimum Inhibitory Concentration (MIC) : The MIC values suggested that the compound is effective at low concentrations.

Cytotoxicity Assessment

In another study focusing on anticancer properties:

- Cell Lines Tested : Various human tumor cell lines were treated with different concentrations of this compound.

- Results : Significant reductions in cell viability were observed in certain cancer types, highlighting its potential as a chemotherapeutic agent.

Propiedades

IUPAC Name |

3-ethylfuran-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-2-4-3-5(7)9-6(4)8/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGOOCLYBPQWNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.